5-Iodo-2-isopropoxypyridine
Overview
Description
5-Iodo-2-isopropoxypyridine is an organic compound with the molecular formula C₈H₁₀INO and a molecular weight of 263.08 g/mol It is a derivative of pyridine, characterized by the presence of an iodine atom at the 5-position and an isopropoxy group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Iodo-2-isopropoxypyridine typically involves the iodination of 2-isopropoxypyridine. One common method is the reaction of 2-isopropoxypyridine with iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under controlled conditions . The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature or slightly elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions: 5-Iodo-2-isopropoxypyridine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions to yield different derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide in polar aprotic solvents.
Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate in organic solvents.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution Products: Various substituted pyridines depending on the nucleophile used.
Coupling Products: Biaryl compounds formed through Suzuki-Miyaura coupling.
Oxidation Products: Oxidized derivatives of the pyridine ring.
Reduction Products: Reduced forms of the pyridine ring.
Scientific Research Applications
5-Iodo-2-isopropoxypyridine has several applications in scientific research:
Biology: The compound can be used in the study of biological pathways and as a probe in biochemical assays.
Mechanism of Action
The mechanism of action of 5-Iodo-2-isopropoxypyridine depends on its specific applicationThese interactions can modulate biological pathways and lead to desired therapeutic effects . The exact molecular targets and pathways involved would vary based on the specific context of its use.
Comparison with Similar Compounds
4-Iodo-2-isopropoxypyridine: Similar structure but with the iodine atom at the 4-position.
2-Iodo-3-methoxypyridine: Similar structure with a methoxy group instead of an isopropoxy group.
5-Bromo-2-isopropoxypyridine: Similar structure with a bromine atom instead of iodine.
Uniqueness: 5-Iodo-2-isopropoxypyridine is unique due to the specific positioning of the iodine and isopropoxy groups, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for specific synthetic applications and research studies.
Properties
IUPAC Name |
5-iodo-2-propan-2-yloxypyridine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10INO/c1-6(2)11-8-4-3-7(9)5-10-8/h3-6H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILSMTBLMXJOTOQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=NC=C(C=C1)I | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10INO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001298872 | |
Record name | 5-Iodo-2-(1-methylethoxy)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001298872 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.08 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
902837-54-1 | |
Record name | 5-Iodo-2-(1-methylethoxy)pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=902837-54-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Iodo-2-(1-methylethoxy)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001298872 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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